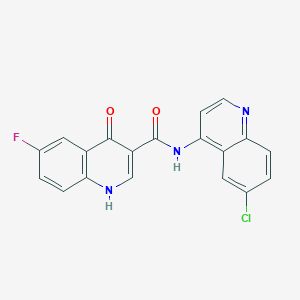

N-(6-cloroquinolin-4-il)-6-fluoro-4-hidroxiquinolina-3-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

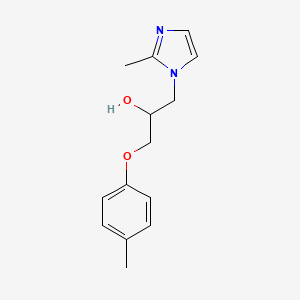

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H11ClFN3O2 and its molecular weight is 367.76. The purity is usually 95%.

BenchChem offers high-quality N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado nuevos derivados de este compuesto, como la N-(benzo[d]tiazol-2-il)-2-(2-(6-cloroquinolin-4-il)hidrazinil)acetamida. Estos derivados se probaron para la actividad antibacteriana in vitro contra bacterias Gram-positivas y Gram-negativas. Los resultados demostraron un amplio espectro de efectos antibacterianos .

- En la búsqueda de inhibidores efectivos de las anhidrasas carbónicas humanas (h CA IX y h CA XII), los investigadores han diseñado y sintetizado sulfonamidas basadas en la 4-aminoquinolina. Estos compuestos incorporan una quinolina 6-sustituida como una cola lipofílica, lo que potencialmente aumenta su actividad inhibitoria .

- Si bien no se estudió directamente para este compuesto, los derivados de benzotiazol (a los que pertenece) han mostrado actividad antituberculosa en investigaciones anteriores. La presencia de porciones de benzotiazol sugiere una posible eficacia contra la tuberculosis .

- Los derivados de benzotiazol, incluidos aquellos que contienen enlaces de quinolina, exhiben diversos efectos biológicos. Estos incluyen actividades anestésicas locales, antidiabéticas, antiulcerosas, antitumorales, antioxidantes, analgésicas y antiparasitarias .

- Los compuestos heterocíclicos, especialmente aquellos que contienen azufre y nitrógeno, han encontrado aplicaciones en las ciencias de los materiales. Sus estructuras y propiedades únicas los hacen valiosos para diseñar materiales funcionales .

- Los derivados de benzotiazol se han investigado como reguladores del crecimiento vegetal. Aunque no se estudió específicamente para nuestro compuesto, su similitud estructural con estos derivados justifica una mayor exploración en este contexto .

Actividad Antibacteriana

Inhibidores de la Anhidrasa Carbónica (CAIs)

Actividad Antituberculosa

Otras Actividades Biológicas

Ciencias de los Materiales

Regulación del Crecimiento Vegetal

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is the carbonic anhydrase isoform IX (hCA IX) . This enzyme plays a crucial role in maintaining pH homeostasis in cells, particularly in cancer cells, where it contributes to survival and proliferation under hypoxic conditions .

Mode of Action

N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide interacts with its target, hCA IX, by inhibiting its activity . The compound is based on the 4-anilinoquinoline scaffold, where the primary sulphonamide functionality was grafted at C4 of the anilino moiety as a zinc anchoring group . This interaction results in the inhibition of the enzyme, disrupting the pH regulation in cancer cells .

Biochemical Pathways

The inhibition of hCA IX affects the pH regulation in cancer cells, disrupting their ability to survive and proliferate under hypoxic conditions . This can lead to the death of cancer cells, thereby inhibiting the growth of tumors .

Pharmacokinetics

The compound’s effectiveness against its target suggests that it has sufficient bioavailability to reach and interact with hca ix in the body .

Result of Action

The result of the action of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is the inhibition of hCA IX, leading to the disruption of pH regulation in cancer cells . This can result in the death of these cells, thereby inhibiting the growth of tumors .

Action Environment

The action of N-(6-chloroquinolin-4-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is influenced by the hypoxic conditions typically found in tumor environments . hCA IX is upregulated in hypoxic tumor cells, making it an ideal target for this compound . The compound’s efficacy may therefore be influenced by the degree of hypoxia in the tumor environment .

Propiedades

IUPAC Name |

N-(6-chloroquinolin-4-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClFN3O2/c20-10-1-3-15-12(7-10)17(5-6-22-15)24-19(26)14-9-23-16-4-2-11(21)8-13(16)18(14)25/h1-9H,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHVHLETAHPLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=C4C=C(C=CC4=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2521519.png)

![3-Methyl-1-{1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-oxo-4-(1,3-thiazol-4-yl)azetidin-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2521520.png)

![2-(6-Chloropyridine-2-carbonyl)-1-phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2521523.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)

![Methyl 1-[4-cyano-5-(methylamino)-1,2-thiazol-3-yl]piperidine-4-carboxylate](/img/structure/B2521528.png)

![10-(2,5-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2521529.png)

![Methyl 3-{[3-(azepane-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)

![N-(2-methoxyphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2521542.png)